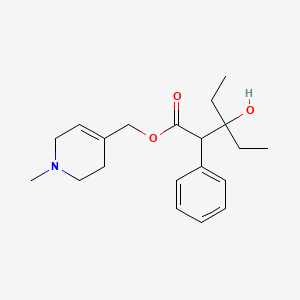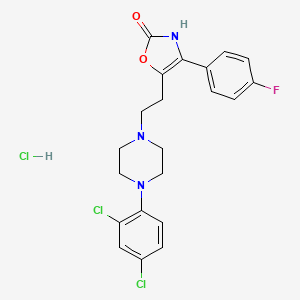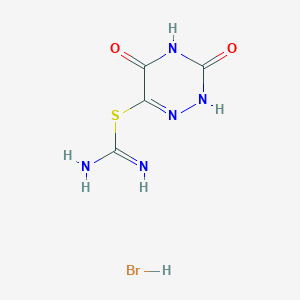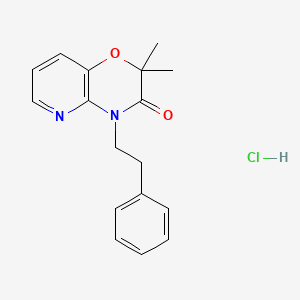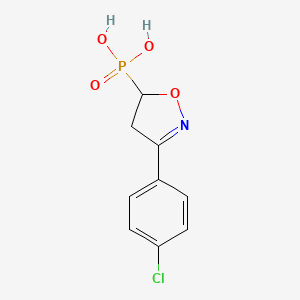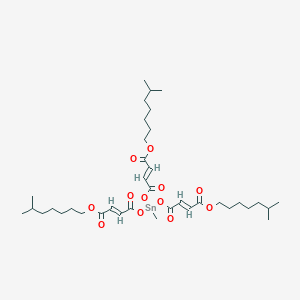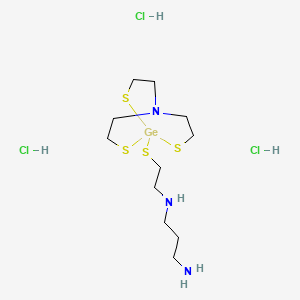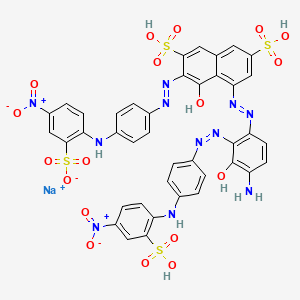
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its multiple azo groups and sulfonic acid functionalities, making it a highly conjugated and water-soluble molecule. This compound is often used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.
Métodos De Preparación
The synthesis of 5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt involves multiple steps. The process typically starts with the diazotization of aromatic amines, followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common reagents used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility and ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance water solubility and facilitate interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high degree of conjugation and functional group diversity allow it to interact with a wide range of biological and chemical systems.
Comparación Con Compuestos Similares
Compared to other azo compounds, 5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its multiple azo groups and sulfonic acid functionalities. Similar compounds include:
Methyl orange: A simpler azo dye used as a pH indicator.
Congo red: Another azo dye used in histology and as an indicator.
Direct Blue 1: A complex azo dye used in the textile industry.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and versatility of this compound.
Propiedades
Número CAS |
93839-64-6 |
|---|---|
Fórmula molecular |
C40H28N11NaO18S4 |
Peso molecular |
1102.0 g/mol |
Nombre IUPAC |
sodium;2-[4-[[8-[[4-amino-3-hydroxy-2-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C40H29N11O18S4.Na/c41-28-11-14-31(37(39(28)52)48-44-23-5-1-21(2-6-23)42-29-12-9-25(50(54)55)17-33(29)71(61,62)63)46-47-32-19-27(70(58,59)60)15-20-16-35(73(67,68)69)38(40(53)36(20)32)49-45-24-7-3-22(4-8-24)43-30-13-10-26(51(56)57)18-34(30)72(64,65)66;/h1-19,42-43,52-53H,41H2,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);/q;+1/p-1 |
Clave InChI |
KKRAFLIPWDQKLE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=CC(=C3O)N)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


